molecular formula C15H9F5O3S B14308660 (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate CAS No. 113673-89-5

(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate

Cat. No.: B14308660
CAS No.: 113673-89-5
M. Wt: 364.29 g/mol
InChI Key: WCFXMSLTKRHHMK-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H9F5O3S It is known for its unique structure, which includes a pentafluorophenyl group, a methyl group, and a 4-ethenylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate typically involves the reaction of pentafluorobenzyl alcohol with 4-ethenylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfinate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pentafluorophenyl derivatives.

    Oxidation Reactions: Products include epoxides, diols, or ketones.

    Reduction Reactions: Products include sulfonic acids or sulfinates.

Scientific Research Applications

(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic interactions with positively charged amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorobenzyl p-styrenesulfonate
  • Pentafluorophenyl methyl sulfonate
  • 4-Ethenylbenzenesulfonyl chloride

Uniqueness

(Pentafluorophenyl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its pentafluorophenyl and ethenylbenzene-1-sulfonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

113673-89-5

Molecular Formula

C15H9F5O3S

Molecular Weight

364.29 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl 4-ethenylbenzenesulfonate

InChI

InChI=1S/C15H9F5O3S/c1-2-8-3-5-9(6-4-8)24(21,22)23-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1,7H2

InChI Key

WCFXMSLTKRHHMK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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